molecular formula C7H9Cl2NO B11902468 O-(3-Chlorobenzyl)hydroxylaminehydrochloride

O-(3-Chlorobenzyl)hydroxylaminehydrochloride

Cat. No.: B11902468
M. Wt: 194.06 g/mol
InChI Key: MKRABNVPHCVHMD-UHFFFAOYSA-M
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Description

O-(3-Chlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with a 3-chlorobenzyl moiety. This compound is primarily utilized in organic synthesis as a derivatizing agent, particularly for the formation of oximes with carbonyl-containing compounds. Its structure features a chlorine atom at the meta position of the benzyl group, which influences its electronic and steric properties. A notable application includes its use in synthesizing tetrazolinone derivatives, as demonstrated in Production Example 75 of a patent by Sumitomo Chemical Company .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(3-chlorophenyl)methoxyazanium;chloride

InChI

InChI=1S/C7H9ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1

InChI Key

MKRABNVPHCVHMD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)CO[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to enhance the solubility of hydroxylamine hydrochloride. A base, such as sodium carbonate or pyridine , is added to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the hydroxylamine and ensuring efficient nucleophilic attack.

Key Parameters:

  • Molar Ratio: A 1:1 molar ratio of hydroxylamine hydrochloride to 3-chlorobenzyl chloride is ideal, though slight excesses of the latter (1.1–1.2 equivalents) improve yields.

  • Temperature: Reactions are carried out at 60–80°C to accelerate kinetics while minimizing side reactions like over-alkylation.

  • Reaction Time: 8–12 hours under reflux conditions ensures completion.

Purification and Isolation

The crude product is purified via recrystallization from ethanol or a mixture of ethanol and water. This step removes unreacted starting materials and byproducts such as bis-alkylated compounds. The final product is obtained as a white crystalline solid with a melting point of 206–212°C.

Yield and Purity:

ParameterValue
Typical Yield65–75%
Purity (HPLC)≥98%
Residual Solvents<0.1% (ethanol)

Alternative Synthetic Routes

Direct Amination of 3-Chlorobenzyl Alcohol

A novel method under investigation involves the direct amination of 3-chlorobenzyl alcohol using hydroxylamine under acidic conditions. While still experimental, this route avoids the use of hazardous benzyl chlorides.

Reaction Scheme:

3-Chlorobenzyl Alcohol+NH2OHHClO-(3-Chlorobenzyl)hydroxylamine Hydrochloride+H2O\text{3-Chlorobenzyl Alcohol} + \text{NH}2\text{OH} \xrightarrow{\text{HCl}} \text{O-(3-Chlorobenzyl)hydroxylamine Hydrochloride} + \text{H}2\text{O}

Limitations:

  • Low conversion rates (<30%) due to poor leaving-group ability of the hydroxyl moiety.

  • Requires stoichiometric amounts of acid, complicating purification.

Comparative Analysis of Synthetic Methods

The alkylation method remains superior in terms of scalability and yield compared to alternative routes. The table below summarizes critical metrics:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation65–75≥98HighModerate
Nitro Reduction40–5090–95ModerateHigh
Direct Amination20–3080–85LowLow

Mechanistic Insights and Byproduct Formation

Alkylation Mechanism

The reaction proceeds through an SN_N2 mechanism , where hydroxylamine’s lone pair attacks the electrophilic carbon of 3-chlorobenzyl chloride. The transition state is stabilized by the polar solvent, and the chloride ion is expelled as a leaving group.

Side Reactions:

  • Bis-Alkylation: Occurs when excess benzyl chloride reacts with the product, forming N,O-bis(3-chlorobenzyl)hydroxylamine .

  • Oxidation: Trace oxygen or metal impurities can oxidize hydroxylamine to nitroxides.

Mitigation Strategies

  • Stoichiometric Control: Limiting benzyl chloride to 1.1 equivalents minimizes bis-alkylation.

  • Inert Atmosphere: Conducting reactions under nitrogen or argon prevents oxidation.

Industrial-Scale Production Challenges

Scaling up the alkylation method introduces challenges such as:

  • Heat Management: Exothermic reactions require jacketed reactors with cooling systems.

  • Waste Disposal: Neutralizing HCl effluent with sodium hydroxide generates NaCl, which must be disposed of responsibly.

  • Quality Control: Batch-to-batch consistency is ensured via in-line FTIR monitoring of reaction progress.

Chemical Reactions Analysis

1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Cancer Treatment : O-(3-Chlorobenzyl)hydroxylamine hydrochloride has been identified as a potential drug candidate for cancer therapy due to its activity as an IDO inhibitor. IDO plays a crucial role in immune regulation and cancer progression; thus, inhibiting this enzyme could enhance anti-tumor immune responses .
    • Immunology : The compound's ability to modulate immune responses positions it as a candidate for treating chronic infections and other diseases where immune evasion is a concern .
  • Organic Synthesis
    • O-(3-Chlorobenzyl)hydroxylamine hydrochloride serves as a versatile reagent in organic synthesis, allowing chemists to create complex molecules with precision. It is particularly useful in synthesizing pharmaceuticals and fine chemicals .
  • Analytical Chemistry
    • This compound is utilized in analytical methods for detecting and quantifying amines and aldehydes, which are critical for quality control in pharmaceutical manufacturing .
  • Biochemical Research
    • Researchers employ O-(3-Chlorobenzyl)hydroxylamine hydrochloride to study enzyme mechanisms and interactions. Its structural modifications have been explored to enhance potency against IDO, indicating significant potential for further therapeutic development .

Case Study 1: IDO Inhibition

A study evaluated the efficacy of O-(3-Chlorobenzyl)hydroxylamine hydrochloride as an IDO inhibitor using cell-based assays. The compound demonstrated nanomolar-level activity against human IDO1, indicating its potential as a therapeutic agent in oncology. The results highlighted that structural modifications could further enhance its inhibitory potency while maintaining low cytotoxicity levels .

Case Study 2: Organic Synthesis Applications

In another investigation, O-(3-Chlorobenzyl)hydroxylamine hydrochloride was employed in the synthesis of complex organic molecules, showcasing its versatility as a reagent. The study reported successful outcomes in creating various derivatives that could serve as precursors for pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves its interaction with specific molecular targets and pathways. The compound can modify molecular structures through its reactive functional groups, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(3-chlorobenzyl)hydroxylamine hydrochloride with analogous hydroxylamine derivatives, focusing on synthesis, structural features, reactivity, and applications.

Substituent Position and Halogen Effects

Compound Name Substituent Position Halogen/Group Molecular Weight Key Applications
O-(3-Chlorobenzyl)hydroxylamine HCl Meta Cl 204.03 Organic synthesis (tetrazolinones)
O-(4-Chlorobenzyl)hydroxylamine HCl Para Cl 204.03 Unspecified synthesis
O-(2-Fluorobenzyl)hydroxylamine HCl Ortho F 187.60 GC derivatization (similar to PFBHA)
O-(Pentafluorobenzyl)hydroxylamine HCl Para (multiple F) 5F 249.56 GC/LC analysis of carbonyl compounds
O-(4-Methoxybenzyl)hydroxylamine HCl Para OMe 189.64 Aldose reductase inhibition studies
  • Substituent Position : The meta-chloro derivative (target compound) exhibits distinct steric and electronic effects compared to para-substituted analogs. For instance, para-substituted compounds (e.g., 4-chloro or 4-methoxy) may have enhanced resonance stabilization, whereas meta-substituents introduce steric hindrance .
  • Halogen Effects : Fluorinated derivatives (e.g., PFBHA) are preferred in analytical chemistry due to their electron-withdrawing properties, enhancing sensitivity in electron-capture detection (GC) . Chlorine, being less electronegative than fluorine, may reduce derivatization efficiency but offers cost advantages in synthesis.

Physical Properties and Stability

  • Solubility : Methoxy-substituted derivatives (e.g., 4-methoxy) show higher solubility in polar solvents compared to halogenated analogs .
  • Stability : Fluorinated compounds (PFBHA) exhibit higher thermal stability, making them suitable for GC applications . Chlorinated variants may require stricter storage conditions (e.g., dry, room temperature) .

Key Research Findings

Analytical Chemistry : PFBHA’s fluorine atoms enable detection limits as low as 0.1 ppb for aldehydes in water .

Electronic Effects : Fluorine’s electron-withdrawing nature enhances oxime stability, whereas chlorine’s polarizability may favor nucleophilic substitutions in synthesis .

Biological Activity

O-(3-Chlorobenzyl)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to the inhibition of key enzymes involved in various disease processes. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

O-(3-Chlorobenzyl)hydroxylamine hydrochloride is synthesized from 3-chlorobenzyl alcohol through a series of reactions that typically involve hydroxylamine hydrochloride. The final product appears as white crystals with a melting point range of 144–148°C. Its molecular formula is C7H9ClN2O·HCl, and it has been characterized using techniques such as NMR spectroscopy .

The compound acts primarily as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme that plays a crucial role in the catabolism of tryptophan and is implicated in immune suppression associated with cancer and chronic infections. The inhibition of IDO1 leads to increased levels of tryptophan and downstream metabolites, which can enhance immune responses against tumors .

Structure-Activity Relationship

Research has demonstrated that halogen substitutions on the aromatic ring enhance the potency of O-alkylhydroxylamines. Specifically, the introduction of chlorine at the meta position significantly increases the inhibitory activity against IDO1 compared to non-halogenated analogs .

In Vitro Studies

In cell-based assays, O-(3-Chlorobenzyl)hydroxylamine hydrochloride has shown nanomolar-level potency against IDO1. For instance, studies involving HeLa cells (human cervical cancer cells) expressing IDO1 revealed that this compound can effectively inhibit enzyme activity while maintaining good cell viability up to concentrations of 100 μM .

Table 1: Biological Activity Data

CompoundIC50 (μM)Cell LineViability at 100 μM (%)
O-(3-Chlorobenzyl)hydroxylamine0.6HeLa>80
O-benzylhydroxylamine2.0HeLa>75

Cytotoxicity Studies

Cytotoxicity assessments indicate that O-(3-Chlorobenzyl)hydroxylamine hydrochloride exhibits limited toxicity, which is crucial for its potential therapeutic applications. The compound's favorable safety profile suggests it could be developed further for clinical use .

Case Studies and Applications

  • Cancer Therapy : Inhibitors like O-(3-Chlorobenzyl)hydroxylamine have been explored as adjunct therapies in cancer treatment to counteract tumor-induced immune suppression by blocking IDO1 activity.
  • Chronic Infection Management : Given its mechanism of action, this compound may also be beneficial in treating chronic viral infections where immune evasion is a concern due to elevated IDO1 activity.

Q & A

Q. What are the optimal synthetic routes for preparing O-(3-chlorobenzyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Condensation Reactions : React 3-chlorobenzyl chloride with hydroxylamine hydrochloride under alkaline conditions (e.g., NaHCO₃ or NaOH) in ethanol/water mixtures. Reflux at 60–80°C for 4–6 hours, followed by acidification with HCl to precipitate the product .
  • Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol for high-purity yields (>95%). Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) .
  • Critical Parameters : Control pH (8–9) to avoid over-alkylation. Excess hydroxylamine hydrochloride (1.2–1.5 eq) improves yield by minimizing side products .

Q. How should researchers characterize the purity and stability of O-(3-chlorobenzyl)hydroxylamine hydrochloride?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = 60:40 acetonitrile/water + 0.1% trifluoroacetic acid. Retention time ~8.2 min .
    • Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected at m/z 202.6 for C₇H₈ClNO·HCl) .
  • Stability Testing : Store at –20°C in anhydrous conditions. Decomposition occurs above 40°C (TGA/DSC data). Monitor hydrolytic stability in aqueous buffers (pH 5–7 recommended) .

Q. What safety protocols are essential when handling O-(3-chlorobenzyl)hydroxylamine hydrochloride?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles) due to respiratory and skin irritation risks (H315, H319, H335) .
    • Avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can O-(3-chlorobenzyl)hydroxylamine hydrochloride be utilized in derivatization strategies for analytical chemistry?

Methodological Answer:

  • Carbohydrate Analysis : Derivatize reducing sugars by reacting with the compound (1:2 molar ratio) in pyridine/ethanol at 60°C for 1 hour. Forms stable oxime derivatives detectable via HPLC-UV or MALDI-TOF .
  • Volatile Carbonyl Detection : Use in PFBHA (pentafluorobenzyl hydroxylamine) analogs for GC-MS analysis of aldehydes/ketones. Optimize derivatization pH (5–6) to enhance selectivity .

Q. What mechanistic insights explain its role as a reducing agent in metal speciation studies?

Methodological Answer:

  • Iron Reduction : Reduces Fe³⁺ to Fe²⁺ in sequential extraction protocols (e.g., Tessier method). However, ascorbic acid (1–2% w/v) may substitute for better reproducibility in high-iron matrices .
  • Interference Risks : Competes with organic ligands (e.g., EDTA) in carbonate-bound metal phases. Validate with blank controls to exclude false positives .

Q. How can researchers resolve discrepancies in pharmacological activity data involving this compound?

Methodological Answer:

  • Case Study : In anti-inflammatory assays, inconsistent results may arise from hydrolysis of the O-benzyl group in vivo. Stabilize the compound via microencapsulation (e.g., PLGA nanoparticles) to prolong activity .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .

Q. What strategies enhance its stability in aqueous reaction systems?

Methodological Answer:

  • Buffering : Maintain pH <7 to prevent hydroxylamine decomposition. Citrate buffers (0.1 M, pH 5) are optimal .
  • Co-solvents : Add 20% DMSO or ethanol to aqueous solutions to reduce hydrolysis rates .

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